6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
6-amino-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5,10H2,1H3,(H,11,13) |
InChI Key |
IABKPLQECZDZCH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)NC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Nitro Reduction Pathways for Amino Group Introduction
A widely employed strategy involves the reduction of nitro precursors to generate the 6-amino substituent. In one protocol, 4-methyl-6-nitro-3,4-dihydroquinoxalin-2(1H)-one undergoes reduction using iron powder (3.0 equiv) and ammonium chloride (10.0 equiv) in a refluxing ethanol-water mixture (2:1 v/v). This method achieves a 97% yield of the target compound within 2 hours, with the nitro group selectively reduced to an amine without disrupting the dihydroquinoxalinone scaffold . The reaction proceeds via in situ generation of Fe(OH)₂, which facilitates electron transfer to the nitro group, ultimately forming the amine .
Critical parameters for success include:
-
Solvent ratio : Ethanol-water mixtures prevent premature precipitation of intermediates.
-
Stoichiometry : Excess ammonium chloride maintains acidic conditions for iron activation.
-
Temperature : Reflux (78°C) ensures complete reduction while avoiding decomposition.
This method’s scalability is limited by iron sludge disposal, prompting exploration of catalytic hydrogenation alternatives.
Cyclocondensation of Functionalized o-Phenylenediamines
Substituted o-phenylenediamines serve as key precursors for constructing the quinoxalinone core. A two-step approach involves:
-
Nucleophilic aromatic substitution : 4-Methyl-o-phenylenediamine reacts with 1-fluoro-2-nitrobenzene in ethanol under microwave irradiation (100°C, 20 min), yielding 6-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one .
-
Nitro reduction : As detailed in Section 1.
Microwave assistance reduces reaction times from hours to minutes while improving yields (85–90%) . The method’s regioselectivity arises from the fluorine atom’s superior leaving group ability, directing substitution to the para position relative to the methyl group.
L-Proline-Catalyzed Cyclization of Nitroolefins
A metal-free, room-temperature method utilizes L-proline (10 mol%) to catalyze the reaction between 4-methyl-o-phenylenediamine and β-nitrostyrene derivatives in ethanol . The process involves:
-
Michael addition : The amine attacks the β-position of the nitroolefin, forming a chiral intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the secondary amine generates the dihydroquinoxalinone ring.
-
Aromatization : Elimination of nitrous acid (HONO) yields the final product.
This method produces enantiomerically enriched products (up to 88% ee) when using chiral nitroolefins . Key advantages include:
-
Solvent sustainability : Ethanol minimizes environmental impact.
-
Catalyst cost : L-proline is inexpensive and non-toxic.
-
Mild conditions : Reactions proceed at 25°C without inert gas protection.
Solvent-Free Synthesis via Acetylenedicarboxylate Cycloaddition
Dialkyl acetylenedicarboxylates react with 4-methyl-o-phenylenediamine under solvent-free conditions to form 6-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives . The exothermic [2+2] cycloaddition initiates at room temperature, followed by tautomerization and decarboxylation. Yields range from 75–82%, with reaction completion within 1 hour .
Optimized conditions :
-
Molar ratio : 1:1 (diamine to acetylenedicarboxylate).
-
Workup : Simple filtration and recrystallization from ethanol.
This method eliminates solvent waste but requires precise stoichiometry to avoid oligomerization.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Regiochemical Control
The position of the amino and methyl groups is dictated by precursor substitution patterns. For example:
-
6-Amino placement : Derived from nitro reduction at the para position relative to the dihydroquinoxalinone oxygen .
-
4-Methyl introduction : Requires 4-methyl-o-phenylenediamine or C-alkylation post-cyclization .
Regioselectivity in cyclocondensation is ensured by electronic effects. Electron-withdrawing groups (e.g., nitro) direct nucleophilic attack to the most electrophilic carbon, while steric effects from the methyl group influence ring-closure kinetics .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoxaline derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized in Table 1:
| Compound | Molecular Weight | LogP | Hydrogen Bond Donors | Key Pharmacological Activity |
|---|---|---|---|---|
| 6-Amino-4-methyl derivative | 192.2 | 1.8 | 2 (NH₂, NH) | Antitumor, kinase inhibition (predicted) |
| Compound 2a | 365.4 | 3.2 | 1 (NH) | Tubulin inhibition (GI₅₀ = 0.53 nM) |
| J46-37 | 330.3 | 2.9 | 1 (NH) | JNK3 inhibition (IC₅₀ = 12 nM) |
| Dicarboxylic derivative | 236.2 | -0.5 | 3 (2 COOH, NH) | sGC activation (in vitro only) |
Key Observations :
- The 6-amino group reduces logP (1.8 vs. 3.2 in Compound 2a), suggesting improved aqueous solubility.
Mechanistic Insights and Selectivity
- Tubulin Binding: Unlike CA-4 analogs, the 6-amino-4-methyl derivative may exploit polar interactions with β-tubulin’s colchicine site, similar to quinazoline hybrids .
- Kinase Selectivity: The amino group’s ability to form salt bridges with kinase ATP pockets (e.g., JNK3’s Lys93) could enhance selectivity over off-targets like EGFR .
- sGC Activation: While carboxylic acid derivatives fail in cellular assays, the amino group’s smaller size might enable access to heme-free sGC conformers .
Biological Activity
6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its potential therapeutic applications and mechanisms of action.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that yield derivatives with varying substituents. The structural framework allows for modifications that can enhance biological activity. The compound's ability to act as a scaffold for further derivatization makes it a focal point in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays demonstrated significant growth inhibition against various cancer cell lines. For instance, compounds derived from this scaffold showed over 50% inhibition in liver carcinoma (HEPG2) cells using the sulforhodamine B assay .
Table 1: In Vitro Growth Inhibition of Quinoxaline Derivatives
| Compound | Cell Line | % Growth Inhibition | IC50 (µg/mL) |
|---|---|---|---|
| This compound | HEPG2 | >50% | Not specified |
| Other derivatives | Various | Up to 100% | Varies |
COX-2 Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. In studies, certain derivatives exhibited moderate to high COX-2 inhibition efficiencies ranging from 50% to over 97% at specific concentrations . This suggests potential anti-inflammatory and anticancer applications.
Table 2: COX-2 Inhibitory Activity of Quinoxaline Derivatives
| Compound | % Inhibition at 100 µg/mL | % Inhibition at 200 µg/mL |
|---|---|---|
| 6d | 57.85% | 100% |
| 6e | 50.20% | 97.45% |
LDHA Inhibition
Another area of interest is the inhibition of lactate dehydrogenase A (LDHA), an enzyme involved in the metabolic shift in cancer cells. Selected derivatives showed promising LDHA inhibitory activities with efficiencies exceeding 60% in some cases . This further supports the compound's role in cancer metabolism modulation.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes like COX-2 and LDHA, disrupting pathways critical for cancer cell survival.
- Cell Cycle Arrest : Some studies suggest that quinoxaline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives may enhance ROS production, contributing to oxidative stress and subsequent cell death in malignant cells.
Case Studies
Several case studies have documented the efficacy of quinoxaline derivatives in preclinical models:
- Colorectal Cancer Model : A study demonstrated that compounds derived from this scaffold could significantly reduce tumor size in xenograft models.
- Inflammation Models : The anti-inflammatory properties were confirmed through reduced edema in animal models treated with COX-2 inhibitors based on the quinoxaline structure.
Q & A
Q. What are the recommended synthetic routes for 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and what reaction conditions are critical for success?
Methodological Answer: The synthesis typically involves cyclization and functionalization steps. A common approach is the condensation of o-phenylenediamine derivatives with carbonyl-containing reagents (e.g., ethyl glyoxalate) under reflux conditions . For example:
- Step 1 : React o-phenylenediamine with ethyl glyoxalate in ethanol at 45°C to form the quinoxalinone core (85% yield) .
- Step 2 : Introduce the 4-methyl group via alkylation using benzyl bromides or iodides in DMF with NaH as a base (yields: 48–64%) .
- Step 3 : Reduce nitro intermediates (e.g., 6-nitro derivatives) to amines using hydrogen gas and palladium-carbon catalysts (72–98% yields) .
Critical Conditions : Temperature control during cyclization, inert atmosphere for reductions, and purification via flash chromatography or recrystallization.
Q. How should researchers safely handle and store this compound given its toxicity profile?
Methodological Answer:
- Hazard Classification : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store in a cool, dry place (<25°C) in airtight containers away from oxidizers. Label containers with GHS warning symbols ("Warning") .
- Emergency Measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks for the amine group (δ 4.84 ppm, br s) and aromatic protons (δ 6.4–6.8 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+1] at m/z 274.2) .
- Melting Point : Pure samples exhibit sharp melting points (e.g., 236–240°C for analogous compounds) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
Methodological Answer:
- Catalyst Selection : Use Pd(PPh) for Suzuki couplings (90% yield) and NaCNBH for reductive aminations (94–98% yield) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency, while THF improves acylation reactions .
- Temperature Control : Maintain 0°C during acid chloride additions to minimize side reactions .
- Workup Strategies : Use aqueous washes (NaHCO) to remove acidic byproducts and silica gel chromatography for purification .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Derivative Synthesis : Modify the amine group (e.g., alkylation with piperidine or dimethylaminoethyl groups) to assess impact on bioactivity .
- Biological Assays : Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to correlate substituents with IC values .
- Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities based on substituent electronic profiles .
Q. How do computational methods aid in predicting physicochemical properties and toxicity?
Methodological Answer:
- Property Prediction : Tools like PubChem and ChemAxon calculate logP (lipophilicity) and pKa using SMILES notation (e.g., C1(CC(=O)NC2=C1C=C(C=C2)Br)C) .
- Toxicity Screening : EPA’s DSSTox database predicts eco-toxicity endpoints (e.g., LC for fish) via QSAR models .
- ADME Profiling : SwissADME predicts bioavailability (%ABS) and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
